molecular formula C24H27F2N5O4 B13841940 Pemigatinib-D6

Pemigatinib-D6

Cat. No.: B13841940
M. Wt: 493.5 g/mol
InChI Key: HCDMJFOHIXMBOV-XERRXZQWSA-N
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Description

Pemigatinib-D6 is a deuterated form of Pemigatinib, a small molecule kinase inhibitor. Pemigatinib is primarily used for the treatment of cholangiocarcinoma, a type of bile duct cancer. It functions by inhibiting fibroblast growth factor receptors (FGFR) 1, 2, and 3, which play a crucial role in tumor cell proliferation and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pemigatinib-D6 involves the incorporation of deuterium atoms into the Pemigatinib molecule. This can be achieved through various deuteration techniques, such as catalytic hydrogen-deuterium exchange or the use of deuterated reagents. The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed in detail .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale deuteration processes, ensuring the consistent incorporation of deuterium atoms. This process would require specialized equipment and conditions to maintain the integrity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Pemigatinib-D6, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Pemigatinib-D6 has several scientific research applications, including:

    Chemistry: Used as a reference compound in studies involving deuterium-labeled molecules.

    Biology: Investigated for its effects on cellular pathways and mechanisms involving FGFRs.

    Medicine: Explored for its potential therapeutic benefits in treating various cancers, particularly those involving FGFR gene fusions or rearrangements.

    Industry: Utilized in the development of novel drug formulations and delivery systems .

Mechanism of Action

Pemigatinib-D6 exerts its effects by inhibiting the activity of FGFR1, FGFR2, and FGFR3. These receptors are involved in signaling pathways that regulate cell proliferation, survival, and differentiation. By blocking these receptors, this compound disrupts these pathways, leading to reduced tumor growth and increased cancer cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pemigatinib-D6 is unique due to its deuterated nature, which can enhance its metabolic stability and reduce the rate of metabolic degradation. This can potentially lead to improved pharmacokinetic properties and therapeutic efficacy compared to non-deuterated compounds .

Properties

Molecular Formula

C24H27F2N5O4

Molecular Weight

493.5 g/mol

IUPAC Name

11-[2,6-difluoro-3,5-bis(trideuteriomethoxy)phenyl]-13-ethyl-4-(morpholin-4-ylmethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one

InChI

InChI=1S/C24H27F2N5O4/c1-4-30-21-14(11-27-23-16(21)9-15(28-23)13-29-5-7-35-8-6-29)12-31(24(30)32)22-19(25)17(33-2)10-18(34-3)20(22)26/h9-11H,4-8,12-13H2,1-3H3,(H,27,28)/i2D3,3D3

InChI Key

HCDMJFOHIXMBOV-XERRXZQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C(=C1F)N2CC3=CN=C4C(=C3N(C2=O)CC)C=C(N4)CN5CCOCC5)F)OC([2H])([2H])[2H]

Canonical SMILES

CCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5

Origin of Product

United States

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